molecular formula C5H6N4O3 B13434972 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid

Cat. No.: B13434972
M. Wt: 170.13 g/mol
InChI Key: ZJMGLWGBBXWRGJ-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,4-diamino-6-chloropyrimidine as a starting material. The reaction conditions often include heating the compound in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the enzyme GTP cyclohydrolase I, which is involved in the synthesis of tetrahydrobiopterin (BH4). This inhibition can lead to a decrease in nitric oxide production and affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as 2,4-diamino-6-hydroxypyrimidine and 2,4,5-triamino-6-hydroxypyrimidine .

Uniqueness

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is unique due to its specific structure and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical properties and reactivity. Its ability to inhibit GTP cyclohydrolase I also sets it apart from other similar compounds .

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

2,4-diamino-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C5H6N4O3/c6-2-1(4(11)12)3(10)9-5(7)8-2/h(H,11,12)(H5,6,7,8,9,10)

InChI Key

ZJMGLWGBBXWRGJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)C(=O)O

Origin of Product

United States

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